Cilofexor tromethamine
Description
Overview of Farnesoid X Receptor (FXR) Agonists
The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that is highly expressed in tissues central to metabolism, such as the liver, intestines, and kidneys. nih.govnih.govamegroups.org First identified in 1995, FXR functions as a primary sensor for bile acids, which are its natural ligands. nih.govamegroups.org When activated by bile acids like chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the retinoid X receptor (RXR). explorationpub.com This complex then binds to specific DNA sequences known as FXR response elements, modulating the expression of target genes. amegroups.orgexplorationpub.com
This regulatory function is crucial for maintaining bile acid homeostasis. nih.gov One of FXR's primary functions is to suppress cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol. nih.govrxlist.com Beyond bile acid regulation, FXR plays a significant role in lipid and glucose metabolism, inflammation, and liver growth and regeneration. nih.govnih.govnih.gov
FXR agonists are compounds that bind to and activate this receptor, mimicking the effects of natural ligands. nih.gov They can be categorized into two main classes:
Steroidal agonists: These are typically semi-synthetic derivatives of natural bile acids. The first-in-class selective FXR agonist is Obeticholic Acid (OCA), a derivative of CDCA that is approximately 100 times more potent than its natural counterpart. nih.gov
Non-steroidal agonists: These are synthetic compounds with diverse chemical structures, such as GW4064 and Cilofexor (B606690). nih.govresearchgate.net These agents have been developed to potentially offer different pharmacological profiles. mdpi.com
By activating FXR, these agonists can influence a cascade of metabolic pathways, making them an attractive area of research for various gastrointestinal and metabolic diseases. nih.govamegroups.org
Historical Context of Cilofexor Tromethamine Discovery and Preclinical Development
Cilofexor (GS-9674) emerged from a research program focused on developing non-steroidal FXR agonists. newdrugapprovals.org It is a potent and selective agonist with an EC₅₀ of 43 nM. newdrugapprovals.org The compound's development has been led by Gilead Sciences, following an acquisition from Phenex Pharmaceuticals. newdrugapprovals.org
Preclinical research, primarily using rodent models, has provided foundational insights into Cilofexor's biological activity. In a rat model of non-alcoholic steatohepatitis (NASH) induced by a choline-deficient high-fat diet, Cilofexor demonstrated significant anti-fibrotic and portal hypertensive effects. mdpi.com Treatment with Cilofexor led to a dose-dependent reduction in liver fibrosis and hepatic collagen expression. newdrugapprovals.orgmdpi.com Furthermore, it was shown to decrease portal pressure, a serious complication of advanced liver disease, without affecting systemic hemodynamics. researchgate.netmdpi.com
The mechanism for these effects was linked to the deactivation of hepatic stellate cells, the primary cell type responsible for liver fibrosis. researchgate.net Target engagement was confirmed by the observed upregulation of FXR downstream genes in both the liver and the ileum. mdpi.com Specifically, Cilofexor treatment significantly increased the expression of Fibroblast Growth Factor 15 (FGF15, the murine ortholog of human FGF19) in the ileum and decreased the expression of Cyp7a1 in the liver, consistent with FXR activation. newdrugapprovals.orgmdpi.com
Preclinical studies in a mouse model of sclerosing cholangitis (Mdr2-/- mice) also showed that Cilofexor treatment improved histological features, cholestasis, and hepatic fibrosis. nih.gov These findings provided a strong rationale for its evaluation in human clinical trials for various liver diseases. mdpi.comnih.gov
Table 1: Summary of Key Preclinical Findings for Cilofexor in a NASH Rat Model
| Parameter | Finding | Effect of Cilofexor (30 mg/kg) | Reference |
|---|---|---|---|
| Liver Fibrosis | Picro-Sirius-Red Staining | -69% reduction in fibrotic area | mdpi.com |
| Hepatic Hydroxyproline (B1673980) Content | -41% reduction | mdpi.com | |
| Col1a1 Gene Expression | -37% reduction | mdpi.com | |
| Portal Pressure | Hemodynamic Measurement | -25% reduction | mdpi.com |
| FXR Target Genes | Ileal Fgf15 Expression | Significantly increased | newdrugapprovals.orgmdpi.com |
Significance of FXR Agonism in Hepatic and Metabolic Research Paradigms
The activation of FXR is a significant therapeutic strategy under investigation for a range of hepatic and metabolic disorders, particularly non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). nih.govjomes.org The rationale for targeting FXR in these conditions is based on its central role in regulating the metabolic pathways that are dysregulated in these diseases. explorationpub.comfrontiersin.org
FXR's influence extends across several key areas:
Lipid Metabolism: FXR activation helps to reduce the accumulation of fat in the liver (hepatic steatosis) by inhibiting lipogenesis and promoting the breakdown of fatty acids. nih.govfrontiersin.org Studies in animal models have shown that administering a synthetic FXR agonist can reduce plasma levels of triglycerides, cholesterol, and free fatty acids. jomes.org
Glucose Homeostasis: FXR plays a role in regulating glucose metabolism. frontiersin.org Its activation has been shown to improve insulin (B600854) sensitivity and glucose tolerance in preclinical models of diabetes. nih.govdiabetesjournals.org
Bile Acid Homeostasis: In cholestatic liver diseases, such as Primary Biliary Cholangitis (PBC) and Primary Sclerosing Cholangitis (PSC), the accumulation of toxic bile acids contributes to liver injury. researchgate.net FXR agonists can protect the liver by suppressing bile acid synthesis and promoting their excretion. nih.govrxlist.com
Anti-inflammatory and Anti-fibrotic Effects: Beyond its metabolic functions, FXR activation has been shown to have potent anti-inflammatory and anti-fibrotic properties. amegroups.org In the context of NASH, where inflammation and fibrosis drive disease progression, these effects are particularly relevant. mdpi.com FXR activation can reduce liver inflammation and inhibit the progression of liver scarring. nih.govresearchgate.net
The multifaceted role of FXR in integrating metabolic and inflammatory signals in the liver and gut makes it a compelling target for drug development. researchgate.netfrontiersin.org Research into FXR agonists like Cilofexor aims to harness these natural regulatory pathways to treat complex conditions like NASH, for which effective therapeutic options remain limited. nih.govjomes.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[3-[2-chloro-4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl3N3O5.C4H11NO3/c29-20-2-1-3-21(30)24(20)25-18(26(39-33-25)15-4-5-15)12-38-17-6-7-19(22(31)11-17)28(37)13-34(14-28)23-10-16(27(35)36)8-9-32-23;5-4(1-6,2-7)3-8/h1-3,6-11,15,37H,4-5,12-14H2,(H,35,36);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWTTWVBVUZPAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC(=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O)Cl.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33Cl3N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2253764-93-9 | |
| Record name | Cilofexor tromethamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2253764939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CILOFEXOR TROMETHAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7AR0KNS4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Action of Cilofexor Tromethamine
Farnesoid X Receptor (FXR) Binding and Activation
The interaction of cilofexor (B606690) with FXR initiates a cascade of molecular events that underpin its pharmacological effects. This process is characterized by specific binding dynamics and a high degree of potency and selectivity for the FXR.
Cilofexor is characterized as a potent and selective agonist of FXR. newdrugapprovals.orgselleckchem.comresearchgate.net Its potency is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that induces a response halfway between the baseline and maximum. In various in vitro assays, cilofexor has demonstrated significant potency. Several sources report an EC50 value of 43 nM for human FXR. newdrugapprovals.orgmedchemexpress.comselleckchem.comresearchgate.net Another study using a Förster resonance energy transfer (FRET) assay reported an EC50 of less than 25 nM, while a mammalian one-hybrid (M1H) assay showed an EC50 of ≥100 nM. caymanchem.com This high potency indicates that a relatively low concentration of cilofexor is needed to activate the FXR signaling pathway. The selectivity of cilofexor ensures that it primarily targets FXR, minimizing off-target effects. newdrugapprovals.org
Reported EC50 Values for Cilofexor
| Assay Type | Reported EC50 Value (nM) | Source |
|---|---|---|
| Not Specified | 43 | newdrugapprovals.orgmedchemexpress.comselleckchem.comresearchgate.net |
| FRET Activity Assay | <25 | caymanchem.com |
| Mammalian One Hybrid (M1H) Assay | ≥100 | caymanchem.com |
Ligand-Receptor Interaction Dynamics.
Downstream Signaling Pathways and Gene Regulation
Activation of FXR by cilofexor triggers a downstream signaling cascade that modulates the expression of numerous genes involved in metabolic regulation. nih.govpatsnap.com This gene regulation is central to the compound's mechanism of action, particularly in the context of bile acid homeostasis.
A primary role of FXR is to act as the master regulator of bile acid synthesis and transport. nih.govwindows.netmdpi.com Cilofexor leverages this function to restore balance in conditions characterized by cholestasis, which is the impairment of bile flow. nih.gov
One of the key indirect mechanisms through which FXR activation regulates bile acid synthesis is by inducing the expression of Fibroblast Growth Factor 19 (FGF19) in the intestinal epithelial cells (enterocytes). nih.govnih.govmdpi.com FGF19 is an endocrine hormone that is released into the portal circulation upon intestinal FXR activation. windows.netmdpi.com Studies have consistently shown that administration of cilofexor leads to a dose-dependent increase in plasma FGF19 levels. nih.govnih.gov This induction of FGF19 is a critical biomarker of intestinal FXR engagement by cilofexor. nih.gov
Regulation of Bile Acid Homeostasis Pathways
Bile Acid Transporter Modulation (e.g., canalicular and basolateral efflux)
Activation of FXR by cilofexor plays a crucial role in regulating bile acid homeostasis by modulating the expression of various transporters involved in their enterohepatic circulation. nih.govthieme-connect.commdpi.com This modulation helps to reduce the accumulation of toxic bile acids in hepatocytes, a key factor in the pathogenesis of cholestatic liver diseases. mdpi.com
In the liver, FXR activation upregulates the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2), which are located on the canalicular membrane of hepatocytes and are responsible for the efflux of bile acids into the bile. mdpi.combmj.com Additionally, FXR induces the expression of the basolateral transporters organic solute transporter alpha and beta (OSTα/OSTβ), multidrug resistance-associated protein 3 (MRP3), and MRP4. thieme-connect.comportlandpress.commdpi.com This provides an alternative pathway for bile acid efflux from hepatocytes into the systemic circulation, particularly when canalicular transport is impaired. thieme-connect.com
Modulation of Lipid Metabolism
Cilofexor, through its activation of FXR, significantly influences lipid metabolism, which is a critical aspect of its therapeutic potential in conditions like non-alcoholic steatohepatitis (NASH).
FXR activation has been shown to suppress de novo lipogenesis, the process of synthesizing fatty acids from other substrates. bmj.com A key mechanism for this is the inhibition of the sterol regulatory element-binding protein-1c (SREBP-1c). nih.gov SREBP-1c is a major transcription factor that controls the expression of genes involved in fatty acid and triglyceride synthesis. thieme-connect.de By downregulating SREBP-1c, cilofexor can reduce the production of lipids in the liver, thereby alleviating hepatic steatosis. frontiersin.orgmdpi.com
Cilofexor promotes the breakdown of fatty acids through a process called beta-oxidation. bmj.com This is partly achieved through the activation of peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that is a master regulator of fatty acid oxidation. nih.govmdpi.comnumberanalytics.com Activation of PPARα leads to the increased expression of genes encoding enzymes involved in mitochondrial and peroxisomal beta-oxidation. nih.govnih.gov
Cilofexor has been observed to influence the clearance of very low-density lipoproteins (VLDL), which are responsible for transporting triglycerides from the liver to other tissues. researchgate.net Studies in preclinical models have shown that while VLDL secretion might be increased, there is an accelerated clearance of these lipoprotein particles from the circulation. researchgate.netbiorxiv.org This enhanced clearance is thought to be mediated by increased PPARα signaling, which promotes the activity of lipoprotein lipase, an enzyme crucial for the breakdown of triglycerides in VLDL particles. researchgate.netbiorxiv.org
Beta-Oxidation Enhancement (e.g., PPARα activation, FGF21 reliance).
Anti-inflammatory and Antifibrotic Signaling Cascades
Cilofexor exhibits significant anti-inflammatory and antifibrotic properties, which are central to its therapeutic effects in chronic liver diseases. medchemexpress.com
A key event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs). frontiersin.org Upon activation, these cells transform into myofibroblast-like cells that produce excessive amounts of extracellular matrix proteins, leading to scarring of the liver tissue. frontiersin.org
Cilofexor has been shown to directly modulate HSC activation. nih.govresearchgate.net In preclinical models of NASH, treatment with cilofexor resulted in a significant reduction in markers of HSC activation, such as desmin and platelet-derived growth factor receptor beta (PDGFRβ). nih.govnih.gov This leads to a decrease in the production of profibrogenic genes like collagen type 1 alpha 1 (COL1A1) and tissue inhibitor of metalloproteinases 1 (TIMP1). nih.gov The inactivation of HSCs is a critical mechanism through which cilofexor exerts its antifibrotic effects, leading to a reduction in liver fibrosis. nih.govresearchgate.net
Research Findings on Cilofexor's Mechanisms
Table 1: Effects of Cilofexor on Markers of Hepatic Stellate Cell Activation and Fibrosis in a Rat NASH Model
| Marker | Effect of Cilofexor Treatment | Significance | Reference |
|---|---|---|---|
| Picro-Sirius Red Staining (Fibrosis Area) | Dose-dependent decrease | p < 0.001 | nih.gov |
| Hepatic Hydroxyproline (B1673980) Content | Significantly reduced | p < 0.01 | nih.gov |
| col1a1 mRNA Expression | Reduced | - | nih.gov |
| pdgfr-β mRNA Expression | Lowered | - | nih.gov |
| Desmin Protein Expression | Significantly reduced | p < 0.05 | nih.gov |
| timp1 mRNA Expression | Trend towards reduction | - | nih.gov |
Table 2: Impact of Cilofexor on Bile Acid and Lipid Metabolism Markers
| Marker | Effect of Cilofexor Treatment | Study Population | Reference |
|---|---|---|---|
| Serum Bile Acids | Significantly decreased | Patients with NASH | nih.gov |
| 7α-hydroxy-4-cholesten-3-one (C4) | Reduced | Healthy volunteers | nih.gov |
| Hepatic Steatosis (MRI-PDFF) | Significant reduction | Patients with NASH | nih.gov |
| Fibroblast Growth Factor 19 (FGF19) | Increased plasma levels | Healthy volunteers | nih.gov |
Regulation of Inflammatory Mediators
Cilofexor's engagement with FXR triggers a cascade of anti-inflammatory responses. A key aspect of this is the modulation of various inflammatory mediators. nih.gov In preclinical models, Cilofexor has been shown to reduce the expression of pro-inflammatory cytokines. nih.gov For instance, in a mouse model of sclerosing cholangitis, treatment with Cilofexor at a dose of 90 mg/kg resulted in decreased hepatic mRNA levels of C-C motif chemokine ligand 2 (Ccl2) and C-X-C motif chemokine ligand 1 (Cxcl1). nih.gov Furthermore, it led to a reduction in the levels of the cytokines C-C motif chemokine ligand 3 (CCL3) and Interleukin-18 (IL-18). nih.gov
Clinical studies have also provided evidence for Cilofexor's anti-inflammatory properties. In a phase 2 trial involving patients with primary sclerosing cholangitis (PSC), Cilofexor treatment was associated with a reduction in C-reactive protein (CRP), a well-known marker of inflammation. mdedge.com The activation of FXR by agonists like Cilofexor can lead to a shift in macrophage polarization towards the anti-inflammatory M2 phenotype, which is characterized by the upregulation of anti-inflammatory cytokines like IL-10 and downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov This modulation of immune cell function is a critical component of its anti-inflammatory effects. nih.govfrontiersin.org
The inflammatory response in liver injury is a complex process involving various cell types and signaling molecules. nih.gov Damaged hepatocytes release damage-associated molecular patterns (DAMPs) that activate Kupffer cells, the resident macrophages of the liver. nih.gov These activated Kupffer cells, in turn, release a variety of inflammatory factors, including TNF-α, IL-6, and chemokines like CCL2, which recruit other immune cells to the site of injury, perpetuating the inflammatory cascade. nih.gov Cilofexor, by activating FXR, can interrupt this cycle by downregulating the production of these key inflammatory mediators. nih.govnih.gov
Mechanisms of Fibrosis Reduction
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common pathway for many chronic liver diseases. nih.gov Cilofexor has demonstrated significant anti-fibrotic effects in both preclinical and clinical settings. mdpi.comresearchgate.net The primary mechanism behind this is the inhibition of hepatic stellate cell (HSC) activation, the main cell type responsible for producing collagen and other ECM components in the liver. mdpi.comnih.gov
In a rat model of non-alcoholic steatohepatitis (NASH), Cilofexor treatment led to a dose-dependent reduction in liver fibrosis. mdpi.com This was evidenced by a significant decrease in the Picro-Sirius red-stained area, a histological marker for collagen. mdpi.com Specifically, a 30 mg/kg dose of Cilofexor resulted in a nearly 70% reduction in the fibrotic area compared to untreated NASH rats. mdpi.com This was accompanied by a significant decrease in hepatic hydroxyproline content, a key biochemical marker of collagen deposition. mdpi.comresearchgate.net
At the molecular level, Cilofexor treatment was associated with a significant reduction in the hepatic expression of profibrogenic genes, including collagen type I alpha 1 (col1a1) and platelet-derived growth factor receptor beta (pdgfr-β). mdpi.com In the same NASH rat model, Cilofexor nearly halved the expression of col1a1. mdpi.com Furthermore, Cilofexor treatment was linked to a decrease in hepatic desmin staining, a marker of HSC activation. mdpi.com
Clinical trials have also shown promising results. In a phase 2 study in patients with NASH, while a low dose of Cilofexor did not show a significant reduction in liver fibrosis, combination therapy with firsocostat (B609510), an acetyl-CoA carboxylase inhibitor, suggested synergistic effects on improving hepatic fibrosis. mdpi.comnih.gov Another phase 2 trial in patients with PSC demonstrated that Cilofexor could reduce levels of tissue inhibitor of metalloproteinase 1 (TIMP1), a protein that inhibits the breakdown of ECM. mdpi.com
Table 1: Effect of Cilofexor on Fibrosis Markers in a Rat NASH Model
| Marker | Control (NASH) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) | p-value (vs. NASH) |
|---|---|---|---|---|
| Picro-Sirius Red Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 | < 0.001 |
| Hepatic Hydroxyproline (µg/g) | Data not available | Significantly reduced | Significantly reduced | < 0.05 |
| col1a1 Gene Expression (relative) | Increased | Reduced | Significantly reduced | < 0.05 |
| pdgfr-β Gene Expression (relative) | Increased | Reduced | Significantly reduced | < 0.05 |
Data sourced from a study on a rat model of NASH induced by a choline-deficient high-fat diet plus intraperitoneal sodium nitrite (B80452) injections. mdpi.com
Interactions with Other Nuclear Receptors and Signaling Systems
The therapeutic effects of Cilofexor extend beyond the direct activation of FXR and involve intricate crosstalk with other crucial cellular signaling pathways, notably the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathways. patsnap.com
In a rat model of thioacetamide-induced hepatic encephalopathy, Cilofexor was shown to modulate the AMPK/SIRT1 signaling pathway. patsnap.com This modulation resulted in the reduction of NF-kB p65, a key transcription factor involved in inflammation. patsnap.com The study highlighted that Cilofexor activates the SIRT1 trajectory, which in turn helps to alleviate mitochondrial dysfunction. patsnap.com
The relationship between AMPK and SIRT1 is often bidirectional, with each influencing the activity of the other. peerj.com AMPK can enhance SIRT1 activity by increasing cellular NAD+ levels, while SIRT1 can deacetylate and activate LKB1, an upstream kinase of AMPK. peerj.commdpi.com This interplay is crucial for maintaining cellular energy homeostasis and responding to metabolic stress. mdpi.com
While direct evidence of Cilofexor's interaction with other nuclear receptors is still emerging, the known functions of FXR suggest potential for such crosstalk. Nuclear receptors often form a complex regulatory network, and the activation of one can influence the expression and activity of others. biomedpharmajournal.orgmdpi.com For instance, FXR is known to regulate the expression of other genes involved in metabolism and inflammation, some of which may be under the control of other nuclear receptors. Further research is needed to fully elucidate the extent of Cilofexor's interactions with the broader network of nuclear receptors and signaling systems.
Pharmacological Profile of Cilofexor Tromethamine in Preclinical Models
Preclinical Pharmacodynamics
The pharmacodynamic profile of cilofexor (B606690) in preclinical settings demonstrates its ability to engage the FXR target and elicit downstream biological responses relevant to its therapeutic potential.
In vitro studies have established cilofexor as a potent and selective FXR agonist. In a cell-based cotransfection assay, cilofexor demonstrated a half-maximal effective concentration (EC₅₀) of 43 nM for human FXR activation. Its selectivity for FXR is a key characteristic, as it shows no significant off-target activity against a wide array of other receptors, including other nuclear receptors. This specificity suggests that its pharmacological effects are mediated primarily through the FXR pathway. Fluorescent imaging in hepatoma cells indicated that cilofexor has a lower membrane residence time compared to other FXR agonists, which may contribute to a reduced potential for hepatic side effects.
| Parameter | Value | Assay Type |
| Potency (EC₅₀) | 43 nM | FXR Gal4 Luciferase Reporter Assay |
| Receptor Target | Farnesoid X Receptor (FXR) | - |
| Action | Agonist | - |
| Selectivity | High for FXR | Broad receptor panel screening |
Preclinical studies in animal models of liver disease have confirmed that cilofexor engages FXR in target tissues, leading to desired changes in biomarkers of cholestasis, inflammation, and fibrosis. These in vivo findings serve as a surrogate for ex vivo tissue responses.
In a rat model of non-alcoholic steatohepatitis (NASH), oral administration of cilofexor led to the dose-dependent induction of FXR target genes in both the liver and the ileum. mdpi.comresearchgate.net This confirms target engagement in the key tissues of the enterohepatic circulation. mdpi.comresearchgate.net Specifically, cilofexor treatment resulted in increased mRNA expression of the small heterodimer partner (SHP) and bile salt export pump (BSEP) in the liver, and fibroblast growth factor 15 (FGF15) in the ileum. researchgate.netnih.gov Concurrently, it suppressed the expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis. mdpi.comnih.gov
Furthermore, cilofexor treatment demonstrated anti-fibrotic effects by reducing the expression of markers associated with hepatic stellate cell (HSC) activation, which are the primary drivers of fibrosis in the liver. mdpi.comresearchgate.net In NASH rats, cilofexor significantly reduced the hepatic expression of collagen type I alpha 1 (col1a1), platelet-derived growth factor receptor beta (pdgfr-β), and desmin. mdpi.comresearchgate.net Similar effects were observed in the Mdr2-/- mouse model of sclerosing cholangitis, where cilofexor decreased hepatic hydroxyproline (B1673980) content and lowered the expression of α-smooth muscle actin (αSma) and desmin.
| Animal Model | Tissue | Biomarker Change | Effect |
| NASH Rat | Ileum | FGF15 mRNA | Increased |
| NASH Rat | Liver | SHP mRNA | Increased |
| NASH Rat | Liver | Cyp7a1 mRNA | Decreased |
| NASH Rat | Liver | col1a1 mRNA | Decreased |
| NASH Rat | Liver | Desmin Protein | Decreased |
| Mdr2-/- Mouse | Liver | αSma mRNA | Decreased |
| Mdr2-/- Mouse | Serum & Liver | Bile Acids | Decreased |
In Vitro Activity and Receptor Engagement Studies.
Preclinical Pharmacokinetics
The preclinical pharmacokinetic profile of cilofexor has been characterized in several animal species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Cilofexor is an orally active compound. nih.gov Pharmacokinetic studies in beagle dogs following a single oral administration of 1 mg/kg cilofexor showed a mean maximum plasma concentration (Cₘₐₓ) of 13.90 ng/mL, which was reached at a median Tₘₐₓ of 2.5 hours. frontiersin.org The area under the plasma concentration-time curve (AUC) was 116.38 h*ng/mL, and the elimination half-life (t₁/₂) was approximately 7.84 hours. frontiersin.org While these data confirm systemic absorption after oral dosing, specific oral bioavailability (F%) values in common preclinical species such as rats, dogs, and monkeys are not widely available in published literature.
| Species | Dose (Oral) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC (h*ng/mL) | t₁/₂ (h) |
| Beagle Dog | 1 mg/kg | 2.5 | 13.90 | 116.38 | 7.84 |
Preclinical studies have indicated that cilofexor distributes to its primary target tissues, the liver and ileum. nih.gov This tissue-preferential distribution is consistent with its mechanism of action within the enterohepatic system. nih.gov A comparative study in Sprague Dawley rats determined the tissue distribution following intravenous infusion. squarespace.com While specific quantitative tissue-to-plasma concentration ratios for cilofexor are not publicly reported, the data confirmed target engagement in both hepatic and ileal tissues, as evidenced by the pharmacodynamic biomarker changes observed in these organs. researchgate.netnih.gov The compound exhibits high protein binding in human plasma (>99%), a characteristic that often influences the volume of distribution. nih.gov
The biotransformation of cilofexor has been investigated to identify the enzymes responsible for its metabolism and to characterize its metabolites. In vitro data from studies using human liver microsomes have shown that cilofexor is metabolized principally by cytochrome P450 enzymes CYP3A and CYP2C8. nih.gov
Transporter Interactions (e.g., P-glycoprotein, BCRP, OATPs)
In preclinical and clinical studies, the interaction of cilofexor with various drug transporters has been characterized to understand its potential for drug-drug interactions (DDIs). In vitro data have demonstrated that cilofexor is a substrate for key human efflux and uptake transporters. nih.govnih.govfrontiersin.org These include the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), as well as the hepatic uptake transporters Organic Anion Transporting Polypeptide (OATP) 1B1, OATP1B3, and OATP2B1. nih.govfrontiersin.org Cilofexor has also been identified as an in vitro inhibitor of OATP, P-gp, and CYP3A4. nih.gov
The clinical relevance of these in vitro findings has been explored in DDI studies where cilofexor was evaluated as both a "victim" (its pharmacokinetics being affected by other drugs) and a "perpetrator" (its potential to affect other drugs).
As a victim, cilofexor's exposure is significantly increased when co-administered with inhibitors of its transport pathways. For instance, co-administration with cyclosporine, a potent inhibitor of OATP, P-gp, and CYP3A, resulted in a 651% increase in the area under the curve (AUC) for cilofexor. nih.govresearchgate.netnih.gov Similarly, the OATP1B1/1B3 inhibitor rifampin increased cilofexor's AUC by 795%. nih.govresearchgate.netnih.gov This indicates that hepatic uptake via OATPs is a critical determinant of cilofexor's clearance.
As a perpetrator, multiple-dose administration of cilofexor did not have a clinically significant effect on the exposure of substrates for OATP (pravastatin) or intestinal P-gp (dabigatran etexilate). researchgate.netnih.gov However, it did cause a minor increase in the AUC of atorvastatin, which is a substrate for both OATP and CYP3A4. researchgate.netnih.gov These findings suggest that while cilofexor is a substrate for multiple transporters, its potential to perpetrate clinically significant interactions at therapeutic doses appears limited for certain substrates. researchgate.netnih.govresearchgate.net
A study in beagle dogs also explored the pharmacokinetic interactions between cilofexor and silybinin. frontiersin.org The results showed that silybinin increased the maximum concentration (Cmax) and AUC of cilofexor by 49.62% and 47.85%, respectively, and prolonged its half-life. frontiersin.org This suggests that silybinin can inhibit the metabolism and/or transport of cilofexor in this animal model. frontiersin.org
Table 1: Summary of Cilofexor Transporter Interaction Studies
This table is interactive. You can sort and filter the data.
| Interaction Type | Co-administered Drug | Mechanism | Effect on Cilofexor Exposure (AUC) | Effect on Co-administered Drug Exposure (AUC) | Reference |
|---|---|---|---|---|---|
| Victim | Cyclosporine | OATP/P-gp/CYP3A Inhibitor | ↑ 651% | Not Applicable | nih.govresearchgate.netnih.gov |
| Victim | Rifampin (single dose) | OATP1B1/1B3 Inhibitor | ↑ 795% | Not Applicable | nih.govresearchgate.netnih.gov |
| Victim | Rifampin (multiple doses) | OATP/CYP/P-gp Inducer | ↓ 67% | Not Applicable | nih.govresearchgate.netnih.gov |
| Victim | Gemfibrozil | CYP2C8 Inhibitor | ↑ 175% | Not Applicable | nih.govresearchgate.netnih.gov |
| Victim | Silybinin (in beagle dogs) | Inhibitor of metabolism/transport | ↑ 47.85% | Not Applicable | frontiersin.org |
| Perpetrator | Pravastatin | OATP Substrate | Not Applicable | No significant effect | researchgate.netnih.gov |
| Perpetrator | Dabigatran Etexilate | Intestinal P-gp Substrate | Not Applicable | No significant effect | researchgate.netnih.gov |
| Perpetrator | Atorvastatin | OATP/CYP3A4 Substrate | Not Applicable | ↑ 39% | researchgate.netnih.gov |
Excretion Pathways in Animal Models
The elimination of cilofexor from the body is primarily driven by hepatic metabolism. frontiersin.org While detailed quantitative excretion studies in animal models are not extensively published in the public domain, the available data and the compound's characteristics strongly point towards biliary excretion as the main elimination route.
In both rats and mice, compounds with significant liver distribution, like cilofexor, commonly undergo extensive biliary excretion. nih.gov Studies on other FXR agonists have identified biliary excretion as the major elimination pathway in preclinical species. squarespace.com For cilofexor specifically, its primary elimination pathway is described as hepatic metabolism, resulting in the formation of metabolites such as GS-716070 and GS-1056756. frontiersin.org This extensive metabolism in the liver precedes excretion.
A study in the Mdr2 knockout mouse model, a model for sclerosing cholangitis, demonstrated that treatment with cilofexor increased hepatobiliary bile flow and lowered intrahepatic bile acid concentrations. researchgate.net This finding indirectly supports the significant role of the biliary system in the excretion of cilofexor and its metabolites. researchgate.net
While specific percentages from animal studies are scarce, data from human studies provide context, showing that approximately 97% of an administered dose is eliminated in the feces as both unchanged parent drug and inactive metabolites, with less than 3% being recovered in the urine. researchgate.net This profile is consistent with a compound that undergoes extensive hepatic metabolism and biliary excretion, a pattern often conserved across species, including rats and monkeys, for drugs with these properties. researchgate.netnih.govwho.int For instance, in studies with Compound K in rats and mice, fecal recovery was significant (13.8% and 28.4%, respectively), while renal recovery was minimal (<0.1%), highlighting the predominance of the biliary-fecal route. nih.gov
Table 2: Summary of Cilofexor Excretion Profile in Preclinical Models
This table is interactive. You can sort and filter the data.
| Animal Model | Primary Elimination Route | Key Findings | Reference |
|---|---|---|---|
| General/Multiple | Hepatic Metabolism | The primary pathway for elimination is hepatic metabolism. | frontiersin.org |
| Mdr2-/- Mouse | Biliary Excretion (Inferred) | Cilofexor treatment increased hepatobiliary bile flow. | researchgate.net |
| Rats and Mice (Comparative) | Biliary/Fecal Excretion | For similar compounds, biliary excretion is the major pathway with minimal renal excretion. | nih.gov |
Preclinical Efficacy Studies of Cilofexor Tromethamine in Disease Models
In Vitro Disease Models
In vitro studies, which are performed in a controlled laboratory environment using isolated cells, have been instrumental in elucidating the direct effects of cilofexor (B606690) on cellular processes relevant to liver disease.
Cellular Models of Steatosis
Steatosis, the accumulation of fat in liver cells (hepatocytes), is a hallmark of non-alcoholic fatty liver disease (NAFLD) and NASH. drugtargetreview.com In vitro models of steatosis are crucial for understanding how compounds like cilofexor can impact lipid metabolism at the cellular level. While specific data on cilofexor's direct effects in cellular models of steatosis is emerging, the broader understanding is that as an FXR agonist, it helps regulate lipid metabolism, a key factor in the development of steatosis. researchgate.net
Cellular Models of Fibrosis
Hepatic fibrosis, the excessive accumulation of extracellular matrix proteins that leads to scarring of the liver, is a major contributor to the progression of chronic liver diseases. nih.gov Cellular models of fibrosis often utilize hepatic stellate cells (HSCs), which are the primary cell type responsible for producing collagen and other matrix components when activated. nih.gov Studies have shown that cilofexor can reduce collagen deposition in co-cultures of HSCs and hepatocytes, indicating a direct anti-fibrotic effect at the cellular level. nih.gov This is consistent with findings that FXR agonists can prevent the activation of HSCs. nih.gov
Cellular Models of Cholestasis
Cholestasis is a condition characterized by the reduction or stoppage of bile flow, leading to the accumulation of toxic bile acids in the liver and subsequent cellular damage. frontiersin.org Cilofexor, through its action as an FXR agonist, has been shown to improve markers of cholestasis. frontiersin.org FXR is a key regulator of bile acid homeostasis, and its activation can help protect liver cells from the damaging effects of bile acid accumulation. bmj.com
In Vivo Animal Models of Hepatic and Metabolic Disorders
Animal models provide a more complex biological system to study the efficacy of drug candidates, allowing researchers to observe the effects on the whole organism.
Non-alcoholic Steatohepatitis (NASH) Models (e.g., rodent, monkey)
Various animal models, including rodents and monkeys, are used to mimic the complex pathology of NASH, which involves steatosis, inflammation, and fibrosis. researchgate.netnih.govresearchgate.netclinicaltrialsarena.comfrontiersin.orgresearchgate.net Cilofexor has demonstrated significant efficacy in these models. wikipedia.orgresearchgate.netfrontiersin.org
In a rat model of NASH, cilofexor treatment led to a dose-dependent reduction in liver fibrosis. nih.gov Specifically, studies have shown a significant decrease in the Picro-Sirius red-stained area, a marker for collagen and fibrosis, in cilofexor-treated rats compared to controls. nih.govresearchgate.net Furthermore, cilofexor treatment was associated with a reduction in hepatic hydroxyproline (B1673980) content, another key indicator of fibrosis. nih.govresearchgate.net The expression of genes associated with fibrosis, such as col1a1 and pdgfr-β, was also reduced in a dose-dependent manner. nih.gov
| Parameter | Control (NASH model) | Cilofexor (10 mg/kg) | Cilofexor (30 mg/kg) |
| Picro-Sirius Red Area (%) | 9.62 ± 4.60 | 5.64 ± 4.51 | 2.94 ± 1.28 |
Data from a 10-week choline-deficient high-fat diet (CDHFD)/NaNO2 NASH model in rats. nih.gov
In a mouse model of NASH, the combination of an ASK1 inhibitor and cilofexor resulted in a greater reduction in the expression of genes associated with fibrosis compared to either agent alone. gilead.com
In addition to its anti-fibrotic effects, cilofexor has been shown to reduce hepatic steatosis in animal models of NASH. wikipedia.orgresearchgate.netfrontiersin.org In a monkey model of NASH, cilofexor demonstrated antisteatotic efficacy. researchgate.net This is supported by findings in human clinical trials where cilofexor significantly reduced hepatic fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF). frontiersin.orgresearchgate.net
In a rat model, cilofexor treatment also showed a trend towards reducing steatosis. While specific quantitative data from preclinical animal models on steatosis reduction by cilofexor alone is part of a broader efficacy profile, the mechanism of action through FXR agonism strongly supports its role in regulating lipid metabolism and thereby reducing fat accumulation in the liver. researchgate.net
Anti-inflammatory Effects in Liver Tissue
In preclinical studies, cilofexor has been shown to possess anti-inflammatory properties. newdrugapprovals.orgmedchemexpress.com As an FXR agonist, it plays a role in regulating inflammatory pathways in the liver. drugbank.com FXR activation has been linked to the inhibition of pro-inflammatory signaling, which is a key component in the progression of NASH. drugbank.comnih.gov
Antifibrotic Effects in Liver Tissue
Cilofexor has demonstrated notable antifibrotic effects in animal models of NASH. newdrugapprovals.orgmedchemexpress.com Treatment with cilofexor has been shown to reduce liver fibrosis. mdpi.comnih.gov
Key markers of fibrosis that were significantly reduced include:
Hepatic hydroxyproline content: A study in a rat model of NASH showed a significant reduction in hepatic hydroxyproline content, a quantitative marker of collagen, by 41% with a 30 mg/kg dose of cilofexor. nih.gov
Collagen deposition: Cilofexor treatment led to a dose-dependent decrease in the Picro-Sirius red-stained area in liver sections, indicating a reduction in collagen. nih.govresearchgate.net
Desmin: The area of desmin staining, a marker for activated hepatic stellate cells (HSCs), which are the primary collagen-producing cells in the liver, was reduced by 42% in NASH rats treated with 30 mg/kg of cilofexor. nih.gov
Table 1: Antifibrotic Effects of Cilofexor in a Rat NASH Model
| Marker | Reduction | Reference |
| Hepatic Hydroxyproline | 41% | nih.gov |
| Picro-Sirius Red Area | 69% | nih.gov |
| Desmin Area | 42% | nih.gov |
Modulation of Gene Expression Profiles
Cilofexor treatment has been shown to modulate the expression of key genes involved in bile acid synthesis, inflammation, and fibrosis. newdrugapprovals.orgnih.gov
Fgf15 (Fibroblast growth factor 15): In a rat model of NASH, oral administration of cilofexor significantly increased the expression of Fgf15 in the ileum. newdrugapprovals.org Fgf15 is an intestinal hormone that signals to the liver to regulate bile acid synthesis. mdpi.com
Cyp7a1 (Cholesterol 7α-hydroxylase): Concurrently with the increase in Fgf15, cilofexor treatment led to a decrease in the hepatic expression of Cyp7a1, the rate-limiting enzyme in bile acid synthesis. newdrugapprovals.orgnih.gov This is a key mechanism by which FXR agonists reduce the bile acid pool. mdpi.com
col1a1 (Collagen, type I, alpha 1): The expression of col1a1, a gene encoding a major component of liver fibrosis, was significantly reduced by 37% in NASH rats treated with 30 mg/kg of cilofexor. nih.gov
pdgfr-β (Platelet-derived growth factor receptor beta): The expression of pdgfr-β, a receptor involved in the proliferation and activation of HSCs, was also decreased by 36% with the same dose of cilofexor. nih.gov
Table 2: Modulation of Gene Expression by Cilofexor in a Rat NASH Model
| Gene | Tissue | Effect | Reduction | Reference |
| Fgf15 | Ileum | Increased | - | newdrugapprovals.org |
| Cyp7a1 | Liver | Decreased | - | newdrugapprovals.org |
| col1a1 | Liver | Decreased | 37% | nih.gov |
| pdgfr-β | Liver | Decreased | 36% | nih.gov |
Primary Sclerosing Cholangitis (PSC) Models
Markers of Cholestasis Amelioration
In a mouse model of sclerosing cholangitis (Mdr2-/- mice), cilofexor treatment demonstrated an improvement in markers of cholestasis. nih.gov Specifically, it led to a reduction in serum levels of bile acids. nih.gov Furthermore, intrahepatic bile acid concentrations were lowered in these mice. nih.gov These findings suggest that cilofexor can ameliorate the cholestatic features of PSC by modulating bile acid metabolism. nih.gov
Impact on Liver Injury Markers
Cilofexor treatment in the Mdr2-/- mouse model of PSC also resulted in a significant improvement in markers of liver injury. nih.gov Serum levels of aspartate aminotransferase (AST) and alkaline phosphatase (ALP) were improved in the treated animals. nih.gov These preclinical findings are consistent with observations in clinical trials where cilofexor improved liver biochemistry in patients with PSC. researchgate.netnih.gov
Portal Hypertension Models
Cilofexor has been evaluated for its effects on portal hypertension in a rat model of NASH-induced cirrhosis. mdpi.comnih.gov Treatment with cilofexor significantly decreased portal pressure without negatively affecting systemic hemodynamics. newdrugapprovals.orgmdpi.commedchemexpress.com This effect is thought to be primarily due to a decrease in sinusoidal resistance within the liver. mdpi.comnih.gov The reduction in portal pressure is a critical therapeutic goal in patients with advanced liver disease to prevent complications such as variceal bleeding. nih.govmdpi.com
Reduction of Portal Pressure
Preclinical investigations in various animal models of liver disease have demonstrated the potential of Cilofexor, a non-steroidal farnesoid X receptor (FXR) agonist, to alleviate portal hypertension. nih.govspringermedizin.deselleckchem.comprobechem.com In a rat model of non-alcoholic steatohepatitis (NASH), Cilofexor treatment resulted in a significant decrease in portal pressure. frontiersin.orgnih.govnih.gov
Specifically, in a study utilizing a rat model of NASH induced by a choline-deficient high-fat diet and sodium nitrite (B80452) injections, Cilofexor administered at a dose of 30 mg/kg for 10 weeks led to a notable reduction in portal pressure. nih.govnewdrugapprovals.orgmedchemexpress.com The mean portal pressure in the treated group was 8.9 ± 2.2 mmHg, compared to 11.9 ± 2.1 mmHg in the untreated NASH group, marking a statistically significant decrease. nih.govnih.gov This beneficial effect on portal pressure is attributed to the drug's ability to reduce liver fibrosis, vascular remodeling, and sinusoidal dysfunction. frontiersin.org
The reduction in portal pressure is a key finding, as this pressure is a major driver of complications in advanced liver disease. The mechanism behind this effect appears to be primarily through the reduction of intrahepatic resistance. nih.govresearchgate.net
Table 1: Effect of Cilofexor on Portal Pressure in a Rat NASH Model
| Treatment Group | Dose | Mean Portal Pressure (mmHg ± SD) | p-value vs. NASH |
|---|---|---|---|
| NASH | - | 11.9 ± 2.1 | - |
| Cilofexor | 30 mg/kg | 8.9 ± 2.2 | 0.020 |
Data sourced from a study in a rat model of NASH. nih.govnih.gov
Effects on Hepatic Hemodynamics and Splanchnic Blood Flow
In the same rat model of NASH, the administration of Cilofexor alone was observed to decrease portal pressure without significantly affecting systemic hemodynamics or splanchnic blood flow. nih.govnih.gov This suggests that Cilofexor's primary effect is on the intrahepatic vasculature, leading to a reduction in sinusoidal resistance. nih.govresearchgate.net
However, when Cilofexor was administered in combination with the non-selective beta-blocker propranolol (B1214883), a different hemodynamic profile emerged. nih.govnih.gov This combination therapy not only lowered portal pressure but also led to a significant reduction in splanchnic blood flow. nih.govnih.gov Specifically, the addition of propranolol to Cilofexor treatment resulted in a 28% decrease in splanchnic inflow. nih.gov
While the combination therapy enhanced the reduction in portal venous pressure, it also impacted systemic hemodynamics. A decrease in both mean arterial pressure and heart rate was observed with the combined treatment of Cilofexor and propranolol. nih.govnih.gov This indicates that while the combination may be more potent in reducing portal hypertension, it also carries the potential for systemic cardiovascular effects.
Table 2: Hemodynamic Effects of Cilofexor and Combination Therapy in a Rat NASH Model
| Parameter | NASH | Cilofexor | Cilofexor + Propranolol |
|---|---|---|---|
| Portal Pressure | Increased | Decreased | Further Decreased |
| Splanchnic Blood Flow | Unchanged | Unchanged | Decreased (-28%) |
| Mean Arterial Pressure | Decreased | Unchanged | Further Decreased (-25%) |
| Heart Rate | Unchanged | Unchanged | Decreased (-37%) |
Data based on findings from a preclinical study in a rat model of NASH. nih.govnih.gov
Synthetic Chemistry and Structural Biology of Cilofexor Tromethamine
Chemical Synthesis Methodologies
The synthesis of cilofexor (B606690) and its derivatives involves sophisticated organic chemistry strategies, from the initial design of analogues to the controlled preparation of specific solid forms suitable for pharmaceutical use.
The design of many non-steroidal FXR agonists, including cilofexor, originates from the structure of GW4064, a potent and selective FXR full agonist discovered in 2000. nih.gov In the co-crystal structure of GW4064 with the FXR ligand-binding domain (LBD), the carboxylate group of the molecule forms a crucial hydrogen bond with Arg331, while other parts of the molecule establish hydrophobic interactions within the receptor's core. nih.gov
Researchers have synthesized numerous analogues by modifying the GW4064 scaffold. nih.govresearchgate.net For instance, a series of heteroaryl bicyclic replacements for the naphthalene (B1677914) core of GW4064 were prepared to explore structure-activity relationships. researchgate.net Cilofexor (GS-9674) emerged from these developmental efforts as a potent, selective, and orally active non-steroidal FXR agonist. newdrugapprovals.orgnewdrugapprovals.org The design strategy for these analogues often focuses on enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. nih.govoup.com
The development of a specific solid form, such as a crystalline salt, is a critical step in pharmaceutical manufacturing. newdrugapprovals.orgnewdrugapprovals.org A stable crystalline form can offer improved bioavailability, purity, and manufacturability. rssing.comgoogle.com For cilofexor, research has focused on creating novel crystalline forms that can be used as intermediates in the synthesis process or as the final active pharmaceutical ingredient. newdrugapprovals.orgnewdrugapprovals.org
One such form is the cilofexor tromethamine salt. A specific crystalline form, designated as tromethamine salt form I, has been characterized. google.com The synthesis of such crystalline forms can be achieved through methods like recrystallization from specific solvents, such as ethanol (B145695) monoacetate, to yield a solid with desired properties. newdrugapprovals.org The characterization of these solid forms is essential to ensure consistency and quality. For example, the crystalline tromethamine salt form I is identified by its characteristic X-ray powder diffraction (XRPD) pattern. google.com
Table 1: X-ray Powder Diffraction Peaks for this compound Salt Form I
| Position (°2θ ± 0.2) |
|---|
| 5.2 |
| 10.9 |
| 15.3 |
| 16.8 |
| 21.8 |
| 25.6 |
Data sourced from patent information describing the crystalline form. google.com
Design and Synthesis of Cilofexor Analogues.
Structural Elucidation and Characterization
The chemical structure and purity of cilofexor are confirmed using a combination of spectroscopic and chromatographic techniques, which are standard in pharmaceutical research and development.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary analytical method for the quantitative determination of cilofexor in biological matrices like human plasma. nih.govnih.gov These highly sensitive and selective methods are crucial for pharmacokinetic studies.
A typical bioanalytical method involves protein precipitation from plasma samples using a solvent like acetonitrile (B52724), followed by chromatographic separation and mass spectrometric detection. nih.govfrontiersin.orgfrontiersin.org The separation is often performed on a C18 column with a gradient elution using a mobile phase consisting of water and acetonitrile with an acid modifier like formic acid. nih.govfrontiersin.org Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. frontiersin.org For cilofexor, the mass transition often monitored is m/z 587.91→267.91. frontiersin.org High-performance liquid chromatography (HPLC) is also used to assess the purity of the compound. selleckchem.com
Table 2: Example of LC-MS/MS Parameters for Cilofexor Analysis
| Parameter | Description |
|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) nih.govfrontiersin.org |
| Column | Luna C18 (2.0 × 50 mm, 3 μm) or equivalent nih.gov |
| Mobile Phase A | Water with 0.1% formic acid nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% formic acid nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) in positive ion mode frontiersin.org |
| Mass Transition (Cilofexor) | m/z 587.91 → 267.91 frontiersin.org |
| Internal Standard | Cilofexor-d4 or Tropifexor (B611488) nih.govfrontiersin.org |
Parameters compiled from bioanalytical method descriptions. nih.govfrontiersin.org
Structural Basis of Receptor Binding
Understanding how cilofexor interacts with the farnesoid X receptor at a molecular level is key to explaining its mechanism of action. This insight is primarily gained through co-crystal structure analysis.
The molecular mechanism of cilofexor's action has been elucidated through the determination of the co-crystal structure of the cilofexor molecule bound to the ligand-binding domain (LBD) of the farnesoid X receptor (FXR). researchgate.netresearchgate.net This structural analysis provides a detailed picture of the binding interactions that are responsible for receptor activation. researchgate.net
Like other nuclear receptors, the FXR-LBD is composed of a three-layer helical sandwich. nih.gov When an agonist like cilofexor binds, it induces a conformational change in the LBD, particularly in the activation function-2 (AF-2) domain located in helix H12. nih.gov This change stabilizes the binding of coactivator proteins, which is a critical step in initiating the downstream signaling cascade. nih.govfrontiersin.org The specific interactions between cilofexor and the amino acid residues lining the hydrophobic binding pocket of FXR anchor the molecule in place and are responsible for its high-potency agonistic activity. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur when molecules bind to one another. It is considered a gold-standard method in drug discovery for quantifying the thermodynamic parameters of an interaction between a drug candidate and its biological target. wikipedia.orgnuvisan.com This method provides a complete thermodynamic profile of the binding event in a single experiment, yielding crucial data on binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). wikipedia.orgnuvisan.com
The general process of an ITC experiment involves titrating the ligand (Cilofexor) into a sample cell containing the target protein (FXR ligand-binding domain) and measuring the minute amounts of heat released or absorbed. wikipedia.org The resulting data is plotted as a binding isotherm, which can be analyzed to extract the thermodynamic parameters.
Table 1: Key Thermodynamic Parameters Determined by Isothermal Titration Calorimetry (ITC) This table is illustrative of the data obtained from a typical ITC experiment.
| Parameter | Symbol | Description | Importance in Drug Discovery |
|---|---|---|---|
| Dissociation Constant | Kd | A measure of binding affinity; lower values indicate a stronger interaction. | Quantifies the potency of the drug-target interaction. |
| Enthalpy Change | ΔH | The heat released or absorbed upon binding. | Indicates the change in bonding energy; a negative value (exothermic) is often favorable. |
| Entropy Change | ΔS | The change in the system's disorder upon binding. | Reflects changes in conformational flexibility and solvent reorganization. |
| Gibbs Free Energy | ΔG | The overall energy change of the binding event, calculated from ΔH and ΔS. | Determines the spontaneity of the interaction. |
| Stoichiometry | n | The molar ratio of the ligand to the protein in the formed complex. | Confirms the binding model (e.g., 1:1 interaction). |
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict and analyze how a ligand, such as Cilofexor, binds to its receptor target. mdpi.com These studies provide a three-dimensional view of the drug-target complex at an atomic level, which is invaluable for understanding the basis of molecular recognition.
The binding mechanism of Cilofexor to the FXR ligand-binding domain (LBD) has been elucidated through the determination of its co-crystal structure (PDB ID: 7VUE). rcsb.orgresearchgate.net Docking studies, validated by this crystal structure, reveal the precise orientation, or "pose," of Cilofexor within the FXR binding pocket. mdpi.com Molecular dynamics simulations further show that the FXR-Cilofexor complex is highly stable. mdpi.com
Analysis of the complex shows that Cilofexor, like other isoxazole-based agonists, settles into the hydrophobic binding pocket of FXR. mdpi.commdpi.com The stability of the complex is maintained by key interactions, including hydrogen bonds and van der Waals forces, with specific amino acid residues lining the pocket. mdpi.com For instance, the carboxylate group of the ligand typically forms a crucial hydrogen bond with Arg331 on helix H5 of the receptor, an interaction also seen with the natural bile acid ligands. nih.gov The various substituted groups on the Cilofexor molecule are positioned to make favorable hydrophobic contacts with residues such as Phe284 and Leu287, which helps to stabilize the active conformation of the receptor. nih.gov
Table 2: Summary of Molecular Docking Insights for Cilofexor and FXR
| Feature | Description | Key Interacting Residues (Example) |
|---|---|---|
| Binding Site | Cilofexor occupies the hydrophobic ligand-binding pocket of the FXR. | Phe284, Leu287, Arg331 |
| Binding Pose | The molecule adopts a specific conformation to maximize favorable interactions. | The isoxazole (B147169) core and associated rings are positioned deep within the pocket. |
| Key Interactions | Hydrogen bonds and hydrophobic contacts anchor the ligand in place. | Hydrogen bonds are critical for stabilizing the ligand-protein complex. mdpi.com |
| Complex Stability | Molecular dynamics simulations indicate a stable binding mode over time. | The root mean square deviation (RMSD) of the complex remains low during simulations, signifying stability. mdpi.com |
Structure-Activity Relationship (SAR) Studies and Optimization
Design Principles for Non-steroidal FXR Agonists
The development of many non-steroidal FXR agonists, including Cilofexor, began with a foundational template molecule: GW4064. nih.govnih.govjomes.org GW4064 was one of the first potent and selective non-bile acid FXR agonists discovered, but its stilbene (B7821643) structural element presented potential liabilities, such as UV light instability. researchgate.netnih.gov This prompted extensive medicinal chemistry efforts to create new agonists that retained the high potency of GW4064 while possessing improved drug-like properties. nih.gov
The core design principle revolves around the trisubstituted isoxazole scaffold of GW4064. nih.gov Structure-activity relationship (SAR) studies explored how modifying different parts of the GW4064 structure affected FXR activation. These agonists typically adopt a "hammerhead" conformation within the FXR ligand-binding pocket, which is considered essential for their high potency. nih.gov The general structure consists of a central isoxazole ring substituted with three key groups:
An acidic group (or a group that can mimic it) to interact with key residues in the binding pocket.
A central hydrophobic core.
A second hydrophobic group to occupy another part of the binding pocket.
Multiparameter Optimization in Lead Development
Lead development in modern drug discovery is a process of multiparameter optimization (MPO), where chemists aim to simultaneously improve multiple properties of a compound, rather than focusing solely on potency. sci-hub.st The goal is to achieve a balanced profile that includes high target affinity, selectivity against other receptors, favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and a clean safety profile.
The key objectives of this optimization for FXR agonists included:
Maintaining or Increasing Potency: Ensuring the new compounds strongly activated FXR.
Improving Pharmacokinetics: Designing molecules with better oral bioavailability and targeted tissue exposure (liver and ileum) while minimizing systemic exposure to reduce potential side effects. nih.gov
Enhancing the Safety Profile: Eliminating potentially toxic structural motifs (like the stilbene in GW4064) and reducing class-related side effects that have hampered the development of other FXR agonists. nih.govsci-hub.st
This iterative cycle of design, synthesis, and testing allows for the refinement of a lead compound into a clinical candidate like Cilofexor, which was structurally optimized to provide a better balance of efficacy and safety. sci-hub.st
Analytical Methodologies for Research and Preclinical Studies of Cilofexor Tromethamine
Quantification in Biological Matrices (e.g., UPLC-MS/MS for animal plasma)
A highly sensitive and efficient ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of cilofexor (B606690) in animal plasma, such as that from beagle dogs. frontiersin.orgresearchgate.netnih.gov This methodology is crucial for pharmacokinetic studies, which examine how the compound is absorbed, distributed, metabolized, and excreted by the body. frontiersin.org
The process typically involves a rapid protein precipitation step to prepare the plasma samples. frontiersin.orgresearchgate.netnih.gov Acetonitrile (B52724) is commonly used to sediment the plasma proteins. frontiersin.orgresearchgate.netnih.gov Following this, the separation of cilofexor and an internal standard (like tropifexor (B611488) or CILO-d4) is achieved using gradient elution on a UPLC system. frontiersin.orgresearchgate.netnih.govnih.gov The mobile phase often consists of a combination of an aqueous solution, such as 0.1% formic acid, and an organic solvent like acetonitrile. frontiersin.orgresearchgate.netnih.gov
Detection and quantification are carried out using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. frontiersin.orgresearchgate.netnih.govnih.gov This technique allows for highly specific and sensitive measurement of the target analytes. The mass transitions (m/z) monitored are specific to cilofexor and the internal standard used. For instance, one study reported mass transfer pairs of m/z 587.91→267.91 for cilofexor and m/z 604.08→228.03 for the internal standard, tropifexor. frontiersin.orgresearchgate.netnih.gov Another study in human plasma used transitions of m/z 586.2 → 212.1 for cilofexor and m/z 592.1 → 218.1 for its deuterated internal standard. nih.gov
The validation of these UPLC-MS/MS methods ensures their accuracy, precision, and reliability, with reported accuracy and precision values being less than 15%. frontiersin.orgresearchgate.net The lower limit of quantification (LLOQ) for cilofexor in beagle dog plasma has been established at 1.0 ng/mL. frontiersin.org
Table 1: UPLC-MS/MS Method Parameters for Cilofexor Quantification in Animal Plasma
| Parameter | Description |
| Analytical Technique | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |
| Biological Matrix | Beagle dog plasma frontiersin.orgresearchgate.netnih.gov |
| Sample Preparation | Protein precipitation with acetonitrile frontiersin.orgresearchgate.netnih.gov |
| Internal Standard | Tropifexor or CILO-d4 frontiersin.orgresearchgate.netnih.govnih.gov |
| Chromatographic Separation | Gradient elution with 0.1% formic acid and acetonitrile frontiersin.orgresearchgate.netnih.gov |
| Detection Mode | Positive ion multiple reaction monitoring (MRM) frontiersin.orgresearchgate.netnih.gov |
| Mass Transitions (m/z) | Cilofexor: 587.91→267.91; Tropifexor (ISTD): 604.08→228.03 frontiersin.orgresearchgate.netnih.gov |
| Linearity Range | 1.0–500 ng/mL frontiersin.org |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL frontiersin.org |
In Vitro Assay Development for FXR Agonism
To determine the potency and selectivity of cilofexor as an FXR agonist, various in vitro assays are employed. These assays are fundamental in the early stages of drug discovery and development.
One common method is the FRET (Förster Resonance Energy Transfer) activity assay . This assay measures the ability of a compound to modulate the interaction between FXR and a coactivator peptide, such as a synthetic peptide from the steroid receptor coactivator 1 (SRC-1). caymanchem.com Cilofexor has been shown to inhibit the binding of this peptide to FXR with a half-maximal effective concentration (EC50) of less than 25 nM in a FRET assay. caymanchem.com
Another key assay is the mammalian one-hybrid (M1H) assay . This cell-based reporter gene assay assesses the transcriptional activity of FXR in the presence of a test compound. In this system, cilofexor has demonstrated FXR agonist activity with an EC50 value of 100 nM or greater. caymanchem.com A similar cell-based luciferase reporter assay can also be used to evaluate a compound's ability to induce FXR transcriptional activity. mdpi.com
Furthermore, the potency of cilofexor as an FXR agonist has been reported with an EC50 of 43 nM. selleckchem.comnewdrugapprovals.orgnewdrugapprovals.org These assays collectively confirm that cilofexor is a potent and selective non-steroidal FXR agonist. selleckchem.comnewdrugapprovals.orgnewdrugapprovals.org
Table 2: In Vitro Assays for Determining Cilofexor's FXR Agonism
| Assay Type | Principle | Finding for Cilofexor |
| FRET Activity Assay | Measures inhibition of binding of a synthetic SRC-1 peptide to FXR. caymanchem.com | EC50 < 25 nM caymanchem.com |
| Mammalian One-Hybrid (M1H) Assay | Assesses FXR agonist activity in a mammalian cell system. caymanchem.com | EC50 ≥ 100 nM caymanchem.com |
| General Potency | Determines the concentration for half-maximal activation of FXR. selleckchem.comnewdrugapprovals.orgnewdrugapprovals.org | EC50 of 43 nM selleckchem.comnewdrugapprovals.orgnewdrugapprovals.org |
Biomarker Analysis in Preclinical Investigations
Preclinical studies of cilofexor involve the analysis of various biomarkers to understand its pharmacodynamic effects and therapeutic potential. These biomarkers provide insights into target engagement and the physiological response to FXR activation.
A key biomarker of intestinal FXR activation is Fibroblast Growth Factor 19 (FGF19) in humans, or its rodent ortholog FGF15 . nih.govnih.govresearchgate.net Activation of FXR in the intestine leads to an increase in plasma levels of FGF19/15. nih.govnih.govresearchgate.net This hormone then signals the liver to suppress the synthesis of bile acids. nih.govresearchgate.net
The reduction in bile acid synthesis can be measured by the serum concentration of 7α-hydroxy-4-cholesten-3-one (C4) , a bile acid precursor. nih.govresearchgate.netnih.gov Administration of cilofexor leads to a decrease in serum C4 levels, confirming its biological activity. nih.govresearchgate.netnih.gov
In preclinical models of non-alcoholic steatohepatitis (NASH), cilofexor has been shown to reduce liver fibrosis. nih.govgoforpromo.com This is assessed through various means, including:
Histological analysis : Picro-Sirius red staining to quantify the fibrotic area in liver sections. nih.govgoforpromo.com
Hepatic hydroxyproline (B1673980) content : A quantitative measure of collagen, a major component of fibrotic tissue. nih.govgoforpromo.com
Gene expression analysis : Measuring the mRNA levels of fibrosis-related genes such as col1a1 and pdgfr-β via RT-PCR. nih.govgoforpromo.com
Hepatic stellate cell (HSC) activation markers : Staining for desmin, a marker for activated HSCs which are key drivers of liver fibrosis. nih.gov
In models of sclerosing cholangitis, cilofexor has been shown to improve markers of cholestasis and liver injury, such as reducing serum alkaline phosphatase (ALP) and improving liver biochemistry. nih.govnih.gov Additionally, it has been observed to reduce the expression of markers of activated HSCs like αSma, Desmin, and Pdgfrβ. nih.gov
Table 3: Key Biomarkers Analyzed in Preclinical Studies of Cilofexor
| Biomarker Category | Specific Biomarker | Effect of Cilofexor |
| FXR Target Engagement | FGF19 (human) / FGF15 (rodent) | Increased plasma levels nih.govnih.govresearchgate.net |
| C4 (7α-hydroxy-4-cholesten-3-one) | Decreased serum levels nih.govresearchgate.netnih.gov | |
| Anti-fibrotic Activity | Picro-Sirius Red Staining | Dose-dependent decrease in stained area nih.govgoforpromo.com |
| Hepatic Hydroxyproline | Significantly reduced content nih.govgoforpromo.com | |
| col1a1 and pdgfr-β gene expression | Lowered expression nih.govgoforpromo.com | |
| Desmin (HSC activation marker) | Decreased hepatic staining nih.gov | |
| Cholestasis & Liver Injury | Alkaline Phosphatase (ALP) | Reduced serum levels nih.govnih.gov |
| αSma, Desmin, Pdgfrβ (HSC markers) | Reduced mRNA expression nih.gov |
Drug Discovery and Preclinical Development Aspects of Cilofexor Tromethamine
Target Identification and Validation of FXR in Disease Models
The farnesoid X receptor (FXR), a nuclear hormone receptor, has been identified as a critical regulator of bile acid, lipid, and glucose metabolism. nih.govoup.com Its activation plays a significant role in reducing inflammation and liver fibrosis, making it a key therapeutic target for various liver diseases. nih.govoup.com Endogenous bile acids, such as chenodeoxycholic acid (CDCA), are the natural ligands for FXR. amazonaws.com Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific response elements on target genes, modulating their expression. amazonaws.com
In the liver, FXR activation upregulates the small heterodimer partner (SHP), which in turn inhibits the expression of genes involved in lipogenesis. oup.com In the intestine, FXR activation induces the production of fibroblast growth factor 19 (FGF19) in humans (FGF15 in mice). amazonaws.com FGF19 travels to the liver, where it suppresses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, thus completing a negative feedback loop. amazonaws.comnih.gov
The therapeutic potential of targeting FXR has been validated in numerous preclinical disease models, particularly for non-alcoholic steatohepatitis (NASH) and cholestatic liver diseases. nih.govnih.gov Studies in animal models of NASH have demonstrated that FXR agonists can improve liver histology, reduce hepatic steatosis (fat accumulation), and decrease liver fibrosis. nih.govgoforpromo.com For instance, in a rat model of NASH, the non-steroidal FXR agonist cilofexor (B606690) demonstrated dose-dependent reductions in liver fibrosis. nih.gov Similarly, in models of cholestatic liver injury, such as the Mdr2-/- mouse model of sclerosing cholangitis, FXR agonists have been shown to improve liver biochemistry and reduce fibrosis. nih.gov These preclinical findings have provided a strong rationale for the clinical development of FXR agonists for these conditions. nih.govnih.gov
Lead Compound Identification and Optimization (e.g., transition from Px-102 to Cilofexor)
The development of cilofexor (formerly GS-9674) emerged from a lead optimization program that aimed to improve upon first-generation non-steroidal FXR agonists. nih.govresearchgate.net An earlier compound, Px-102 (also known as trans-PX20606), was identified as a potent FXR agonist. researchgate.netresearchgate.netmedchemexpress.com However, during initial clinical studies in healthy volunteers, Px-102, while demonstrating the expected pharmacodynamic effects, also led to undesirable side effects, including a twofold increase in alanine (B10760859) aminotransferase (ALT) levels and unfavorable changes in cholesterol levels. nih.govresearchgate.net
This clinical experience with Px-102 guided the subsequent drug discovery efforts. nih.govresearchgate.net A high-fat diet mouse model was developed specifically to screen for new FXR agonists that could maintain efficacy while minimizing the adverse effects on ALT and cholesterol. nih.govresearchgate.net Through this screening process, cilofexor was identified as a promising candidate that produced only minor alterations in these parameters. nih.govresearchgate.net
Further investigation into the differing profiles of cilofexor and Px-102 revealed that the distinction could not be attributed to differences in potency or specificity for the FXR target. nih.govresearchgate.net Instead, researchers hypothesized that the relative activation of FXR in the intestine versus the liver was a key differentiating factor. nih.govresearchgate.net Subsequent gene expression analyses in rodent models confirmed this hypothesis, showing that cilofexor exhibited a preferential activation of FXR-mediated transcription in the intestine compared to the liver, a bias not observed with Px-102. nih.govresearchgate.net This intestinal-biased activity is believed to contribute to cilofexor's improved safety profile. nih.govresearchgate.net Additionally, studies in hepatoma cells indicated that while both compounds had similar subcellular localizations, cilofexor was washed out more rapidly, suggesting a shorter residence time on the receptor in liver cells, which may also contribute to its reduced hepatic side effects. nih.govresearchgate.net
Preclinical Development Strategies for FXR Agonists
The preclinical development of FXR agonists like cilofexor involves a multi-faceted strategy aimed at establishing efficacy, safety, and a favorable pharmacological profile before advancing to human trials. A key aspect of this strategy is the use of relevant animal models that mimic human liver diseases. nih.govoup.com For NASH, these often include diet-induced models in rodents that develop key features of the disease, such as steatosis, inflammation, and fibrosis. nih.gov For cholestatic diseases, genetic models like the Mdr2-/- mouse are employed. nih.gov
In these models, the primary goals are to demonstrate target engagement and therapeutic efficacy. Target engagement is confirmed by measuring the upregulation of FXR-dependent genes, such as Shp and Fgf15, in both the liver and the ileum. nih.gov Efficacy is assessed by evaluating improvements in disease-related endpoints, including reductions in liver enzymes, hepatic steatosis, inflammation, and fibrosis, which can be measured through histology and biochemical markers. nih.govnih.gov
A crucial part of the preclinical strategy, particularly for second-generation FXR agonists like cilofexor, is to differentiate them from earlier compounds by demonstrating an improved safety and tolerability profile. nih.govresearchgate.net This involves carefully monitoring for potential side effects observed with other FXR agonists, such as changes in lipid profiles. nih.govresearchgate.net The development of cilofexor specifically focused on achieving a greater degree of FXR activation in the intestine relative to the liver, a concept known as intestinal-biased agonism. nih.govspringermedizin.de This approach is intended to harness the beneficial effects of intestinal FXR activation, such as increased FGF19 secretion, while minimizing direct hepatic effects that might be associated with adverse lipid changes. nih.govspringermedizin.de
Furthermore, preclinical development often explores the potential for combination therapies. firstwordpharma.com Given the complex pathophysiology of diseases like NASH, combining an FXR agonist with drugs that have complementary mechanisms of action is a promising strategy. firstwordpharma.com Preclinical studies may therefore involve co-administering the FXR agonist with agents targeting other pathways, such as inhibitors of acetyl-CoA carboxylase (ACC) or glucagon-like peptide-1 (GLP-1) receptor agonists, to assess synergistic effects on efficacy and safety. firstwordpharma.com
Comparative Preclinical Pharmacology with Other FXR Agonists
The preclinical pharmacology of cilofexor has been compared to other FXR agonists, both steroidal and non-steroidal, to highlight its distinct properties. nih.govgoforpromo.com A primary point of comparison is with obeticholic acid (OCA), a semi-synthetic bile acid analogue and the first steroidal FXR agonist approved for a liver disease. goforpromo.com While both cilofexor and OCA activate FXR, they differ in their chemical structure and pharmacokinetic properties. nih.gov As a non-steroidal agonist, cilofexor's metabolism and transport within the enterohepatic circulation are different from bile acid-derived ligands like OCA. nih.gov This distinction is believed to contribute to cilofexor's preferential intestinal activity. nih.govspringermedizin.de
In preclinical models, both cilofexor and other non-steroidal FXR agonists like tropifexor (B611488) have demonstrated potent anti-fibrotic and anti-inflammatory effects. goforpromo.comspringermedizin.de For example, in a rat model of NASH, the anti-fibrotic effects of cilofexor were noted to be similar to those reported for other FXR agonists. nih.govgoforpromo.com Cilofexor treatment was associated with a significant decrease in markers of hepatic stellate cell (HSC) activation, such as desmin and PDGF receptor expression, which is consistent with findings for other FXR agonists that have been shown to prevent HSC activation. nih.govgoforpromo.com
However, a key differentiating feature of cilofexor is its intestinal-biased agonism. nih.govresearchgate.net Preclinical studies directly comparing cilofexor to the first-generation compound Px-102 showed that while both were potent FXR agonists, only cilofexor demonstrated a clear bias for transcriptional activity in the intestine over the liver. nih.govresearchgate.net This was linked to a more favorable profile regarding changes in ALT and cholesterol in animal models. nih.govresearchgate.net
The table below summarizes some of the key preclinical pharmacological features of cilofexor in comparison to other FXR agonists.
| Feature | Cilofexor (GS-9674) | Obeticholic Acid (OCA) | Px-102 | Tropifexor |
| Type | Non-steroidal springermedizin.de | Steroidal (Bile Acid Analogue) goforpromo.com | Non-steroidal researchgate.net | Non-steroidal nih.gov |
| Primary Site of Action | Intestine-biased nih.govspringermedizin.de | Hepatic and Intestinal springermedizin.de | Hepatic and Intestinal nih.govresearchgate.net | Not specified |
| Key Preclinical Efficacy | Anti-fibrotic, anti-inflammatory, reduced portal hypertension nih.govselleckchem.com | Anti-fibrotic, anti-cholestatic goforpromo.com | Potent FXR agonism researchgate.net | Anti-fibrotic nih.gov |
| Reported Preclinical Effects on HSCs | Reduced activation markers (desmin, PDGFR-β) nih.govgoforpromo.com | Prevents HSC activation goforpromo.com | Not specified | Reduces collagen deposition nih.gov |
| Distinguishing Feature | Designed for predominant intestinal FXR activation to improve tolerability nih.govspringermedizin.de | First-generation, bile acid-derived agonist with greater hepatic effects springermedizin.de | Caused ALT elevation and cholesterol changes in early clinical studies nih.govresearchgate.net | Potent non-steroidal agonist nih.gov |
Unexplored Research Avenues and Future Directions in Cilofexor Tromethamine Studies
Investigation of Novel Molecular Targets and Off-Target Binding Mechanisms
While cilofexor (B606690) is a potent and selective Farnesoid X Receptor (FXR) agonist, a deeper understanding of its potential interactions with other cellular targets is crucial for a complete characterization of its biological activity. mdpi.com Future research should focus on identifying and characterizing both intended and unintended molecular interactions.
MRGPRX4: The Mas-related G-protein-coupled receptor member X4 (MRGPRX4) has been identified as a receptor for bile acids and is implicated in the sensation of itch (pruritus), a common side effect associated with some cholestatic liver diseases and their treatments. nih.govpatsnap.compatsnap.com Activation of MRGPRX4 on sensory neurons by bile acids can trigger itch signals. nih.gov Since cilofexor modulates bile acid pathways, investigating its potential direct or indirect interaction with MRGPRX4 is a critical area for future research. frontiersin.org Such studies would help to elucidate the mechanisms behind any observed pruritus and could inform the development of strategies to mitigate this side effect. Humanized mouse models expressing MRGPRX4 have been developed and could serve as a valuable tool in these investigations. nih.gov
GPBAR1: The G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, is another important receptor activated by bile acids. mdpi.comnih.gov Unlike FXR, GPBAR1 activation often exerts complementary and sometimes synergistic effects, particularly in reducing inflammation and improving metabolic homeostasis. nih.govfrontiersin.orgmdpi.com Preclinical studies have shown that dual agonists for both FXR and GPBAR1 may offer enhanced therapeutic benefits. nih.gov It is, therefore, a key research question whether cilofexor has any off-target agonist or antagonist activity on GPBAR1. Characterizing the interaction, or lack thereof, between cilofexor and GPBAR1 would provide a more complete picture of its mechanism of action and could guide the rational design of future combination therapies. frontiersin.orgnih.gov
Advanced Preclinical Modeling Approaches
The translation of preclinical findings to clinical success remains a significant challenge in drug development. The use of more physiologically relevant model systems could enhance the predictive value of preclinical studies for cilofexor and other liver disease therapies.
Organoids: Liver organoids, three-dimensional structures grown from human pluripotent stem cells or patient-derived tissue, can recapitulate the complex cellular architecture and function of the human liver far better than traditional two-dimensional cell cultures. cincinnatichildrens.orgmdpi.com These "mini-organs" have been successfully used to model various liver diseases, including genetic disorders and non-alcoholic fatty liver disease (NAFLD), and for high-throughput drug screening. cincinnatichildrens.orgnih.govnih.gov Employing human liver organoids in future preclinical studies of cilofexor could provide invaluable insights into its efficacy and potential toxicity in a human-relevant context, and could even allow for personalized medicine approaches by using patient-derived organoids. bmbreports.org
Humanized Animal Models: Standard animal models often fail to fully replicate human-specific aspects of disease and drug metabolism. Humanized mouse models, in which mouse genes are replaced with their human counterparts, offer a more accurate platform for preclinical assessment. biocytogen.comcyagen.com For instance, a mouse model with a humanized bile acid composition has already been used to demonstrate the efficacy of an FXR agonist. patsnap.com Developing and utilizing humanized mouse models that express human FXR or other relevant human genes would be a significant step forward in studying the pharmacokinetics and pharmacodynamics of cilofexor, providing data that is more translatable to human clinical trials. genoway.comcrownbio.com
Combination Preclinical Therapies and Synergistic Effects
The complex pathophysiology of diseases like non-alcoholic steatohepatitis (NASH) suggests that combination therapy targeting multiple disease pathways may be more effective than monotherapy. mdpi.com Preclinical research into the synergistic effects of cilofexor with other therapeutic agents is a promising and actively pursued area.
Preclinical studies have already demonstrated the potential of combining cilofexor with other agents. For instance, in a murine model of diet-induced NASH, the combination of cilofexor with semaglutide (B3030467) (a GLP-1 receptor agonist) and/or firsocostat (B609510) (an ACC inhibitor) showed enhanced effects on reducing liver fat and improving NASH-related endpoints compared to the individual agents.
| Combination Therapy (Preclinical) | Model | Key Findings |
| Cilofexor + Silybinin | Beagle Dogs | Silybinin was found to slow the metabolism of cilofexor, leading to increased plasma exposure. frontiersin.org |
| Cilofexor + Firsocostat | - | This combination has been investigated in clinical trials based on preclinical rationale. |
| Cilofexor + Semaglutide +/- Firsocostat Analog | Murine model of diet-induced NASH | The addition of cilofexor or a firsocostat analog to semaglutide further improved liver fat reduction. The triple combination had the greatest impact on the NAFLD Activity Score (NAS). |
Future preclinical studies should continue to explore other rational combinations. For example, combining cilofexor with agents that have different mechanisms of action, such as those targeting metabolic pathways like glycolysis or glutaminolysis, could yield synergistic anti-fibrotic and anti-inflammatory effects. nih.gov
Deeper Exploration of Metabolic Pathways and Epigenetic Modulation in Preclinical Settings
Cilofexor, as an FXR agonist, fundamentally works by modulating metabolic pathways. mdpi.com A more profound understanding of these effects at a granular level, as well as their influence on the epigenome, could unlock new therapeutic insights.
Metabolic Pathways: Cilofexor's primary mechanism involves the regulation of bile acid synthesis and lipid metabolism. frontiersin.orgmdpi.com Preclinical studies in rats have shown that cilofexor treatment significantly increases the expression of Fgf15 (the murine ortholog of human FGF19) in the ileum and decreases Cyp7a1 in the liver, leading to reduced hepatic collagen expression. frontiersin.org However, the broader impact of cilofexor on other metabolic circuits, such as glucose metabolism, amino acid metabolism, and the tricarboxylic acid (TCA) cycle, is less well characterized. Future preclinical research employing metabolomics and flux analysis could provide a comprehensive map of the metabolic reprogramming induced by cilofexor, potentially identifying new biomarkers of response and additional therapeutic applications.
Epigenetic Modulation: There is a growing appreciation for the intricate link between cellular metabolism and epigenetic regulation. nih.gov Metabolic intermediates such as acetyl-CoA and S-adenosylmethionine are essential substrates for enzymes that modify histones and DNA, thereby controlling gene expression. Given that FXR activation significantly alters the metabolic landscape of the liver, it is highly probable that cilofexor induces downstream epigenetic changes. durect.com Preclinical studies designed to investigate the effect of cilofexor on the epigenome—for example, by profiling DNA methylation and histone modification patterns in response to treatment—are a critical next step. biospace.comxtalks.com Such studies could reveal novel mechanisms underlying cilofexor's therapeutic effects and potentially identify epigenetic markers that predict treatment outcomes.
Q & A
Q. What is the molecular mechanism of cilofexor tromethamine as a therapeutic agent?
this compound is a nonsteroidal farnesoid X receptor (FXR) agonist. FXR regulates bile acid homeostasis, lipid metabolism, and inflammation. By activating FXR, cilofexor reduces bile acid synthesis (via suppression of CYP7A1), enhances bile acid excretion, and mitigates hepatic inflammation and fibrosis . Preclinical studies in NASH models demonstrate its ability to reduce collagen deposition and hepatic stellate cell activation .
Q. What are the primary indications under investigation for this compound?
Cilofexor is being evaluated for nonalcoholic steatohepatitis (NASH) and primary sclerosing cholangitis (PSC). In Phase 3 trials for PSC, it showed potential in reducing alkaline phosphatase (ALP) levels, a biomarker of disease progression . For NASH, it is studied in combination therapies targeting fibrosis and metabolic dysregulation .
Q. How are pharmacokinetic (PK) properties of cilofexor characterized in clinical studies?
PK studies in healthy volunteers and patients reveal dose-dependent absorption with high plasma protein binding (>99%). Cilofexor is metabolized via CYP2C8 and excreted predominantly in feces (96.7%), with 34.1% as intact drug. Food intake delays absorption but does not affect overall bioavailability . Dose adjustments are unnecessary with CYP3A4 inhibitors, but strong OATP/CYP2C8 inducers (e.g., rifampin) reduce exposure by 33% .
Advanced Research Questions
Q. How should researchers design clinical trials to address cilofexor's heterogeneous efficacy in PSC populations?
Clinical trials must stratify patients by disease stage (e.g., compensated cirrhosis vs. early PSC) and biomarkers (e.g., ALP, ALT). The Phase 3 RESPONSE trial for PBC employed a placebo-controlled design with endpoints including ALP reduction, pruritus resolution, and safety. Similar stratification is critical for PSC trials to account for variability in fibrosis progression and bile duct involvement .
Q. What methodological considerations apply to interpreting conflicting data on cilofexor's safety profile?
In Phase 2 trials, cilofexor demonstrated gastrointestinal adverse events (e.g., nausea, abdominal pain) in 5-10% of participants, with rare instances of transaminase elevation. However, its safety profile in PSC trials (e.g., MYR301) showed no dose-limiting toxicities. Researchers should contextualize safety data by patient subgroups (e.g., cirrhosis status) and adjust monitoring protocols for hepatic enzymes and bilirubin .
Q. How do drug-drug interactions (DDIs) influence cilofexor dosing in comorbid populations?
Cilofexor is a substrate of OATP1B1, BCRP, and CYP2C7. Co-administration with cyclosporine (OATP/BCRP inhibitor) increases cilofexor AUC by 651%, necessitating close monitoring. Conversely, gemfibrozil (CYP2C8 inhibitor) increases exposure by 175%, but no dose adjustment is required due to its wide therapeutic index. Avoid concomitant use with strong OATP inducers (e.g., rifampin) .
Q. What biomarkers are validated for assessing cilofexor's efficacy in NASH trials?
Key biomarkers include:
- Imaging : MRI-derived proton density fat fraction (PDFF) for steatosis.
- Serum markers : PRO-C3 (fibrosis), ALT (inflammation), and FGF19 (FXR activation).
- Histopathology : NAFLD Activity Score (NAS) and collagen proportion area (CPA) in liver biopsies. Trials like the Phase 2a study (NCT02943447) combined these endpoints with PK/PD modeling to optimize dosing .
Methodological Challenges & Data Analysis
Q. How can researchers reconcile discrepancies in cilofexor's antifibrotic effects across preclinical and clinical studies?
Preclinical rat models showed cilofexor reduced hepatic collagen by 40%, but clinical trials reported modest fibrosis improvement. This discrepancy may arise from differences in disease etiology (diet-induced vs. metabolic NASH) or trial duration. Researchers should integrate multi-omics data (e.g., transcriptomics, metabolomics) to identify patient subgroups with enhanced FXR pathway activity .
Q. What statistical approaches are recommended for analyzing cilofexor's long-term safety in open-label extension studies?
Use time-to-event analysis for adverse events (e.g., Kaplan-Meier curves) and mixed-effects models to account for dropout rates. In the ASSURE study (NCT04602025), interim analyses at 144 weeks applied propensity score matching to compare cilofexor monotherapy vs. combination arms, adjusting for baseline covariates like MELD score .
Q. How should translational studies bridge cilofexor's PK/PD data from animal models to humans?
Allometric scaling and physiologically based pharmacokinetic (PBPK) modeling are critical. For example, cilofexor's EC50 for FXR activation in rats (43 nM) was scaled to human equivalent doses using body surface area. Clinical validation via FGF19 elevation confirmed target engagement, supporting dose selection for Phase 3 trials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
